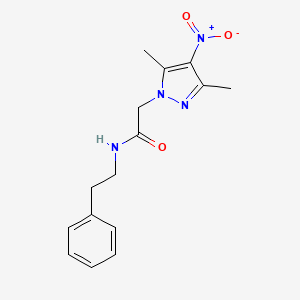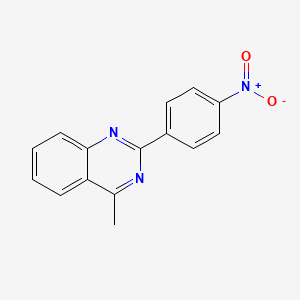
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with nitro and methyl groups, an acetamide moiety, and a phenylethyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide typically involves the following steps:
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized by the condensation of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
-
Nitration: : The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid. This step introduces the nitro group at the 4-position of the pyrazole ring.
-
Alkylation: : The nitrated pyrazole is alkylated with 2-bromoacetophenone to introduce the phenylethyl side chain. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF).
-
Amidation: : Finally, the alkylated pyrazole is reacted with acetic anhydride to form the acetamide moiety. This step is usually performed under reflux conditions in an organic solvent like acetonitrile.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, use of continuous flow reactors, and scaling up of the processes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenylethyl side chain, leading to the formation of corresponding ketones or carboxylic acids.
-
Reduction: : The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) in acidic or basic media.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base (e.g., sodium hydroxide, NaOH) or under acidic conditions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural features.
Mécanisme D'action
The mechanism of action of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the pyrazole ring and phenylethyl side chain may contribute to binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide: Lacks the phenylethyl side chain, which may affect its binding properties and overall activity.
2-(4-nitro-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide: Lacks the methyl groups, which may influence its steric and electronic properties.
Uniqueness
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide is unique due to the combination of its structural features, including the nitro group, methyl groups, and phenylethyl side chain
Propriétés
IUPAC Name |
2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-11-15(19(21)22)12(2)18(17-11)10-14(20)16-9-8-13-6-4-3-5-7-13/h3-7H,8-10H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKZWEGRRUDACT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NCCC2=CC=CC=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3-methoxypropyl)-9-[(5-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5670129.png)
![1-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]-3-pyridin-4-ylpropan-1-one](/img/structure/B5670131.png)
![1-{4-methyl-2-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]pyrimidin-5-yl}ethanone](/img/structure/B5670133.png)
![5-methyl-1'-(1,2,3,4-tetrahydronaphthalen-2-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5670134.png)

![1-methyl-3,4,5,11-tetrahydro-2H-azepino[2,3-b]quinolin-6-one](/img/structure/B5670148.png)
![4-{4-[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5670149.png)

![N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5670158.png)
![ethyl [3-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B5670177.png)
![N-methyl-N-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline](/img/structure/B5670180.png)
![3-[1-(2-methyl-5,11-dihydro[1]benzoxepino[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,3-oxazolidin-2-one](/img/structure/B5670187.png)
![4-[[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol](/img/structure/B5670192.png)
![7-[(4-chloro-3-methyl-1H-pyrazol-5-yl)methyl]-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5670198.png)
